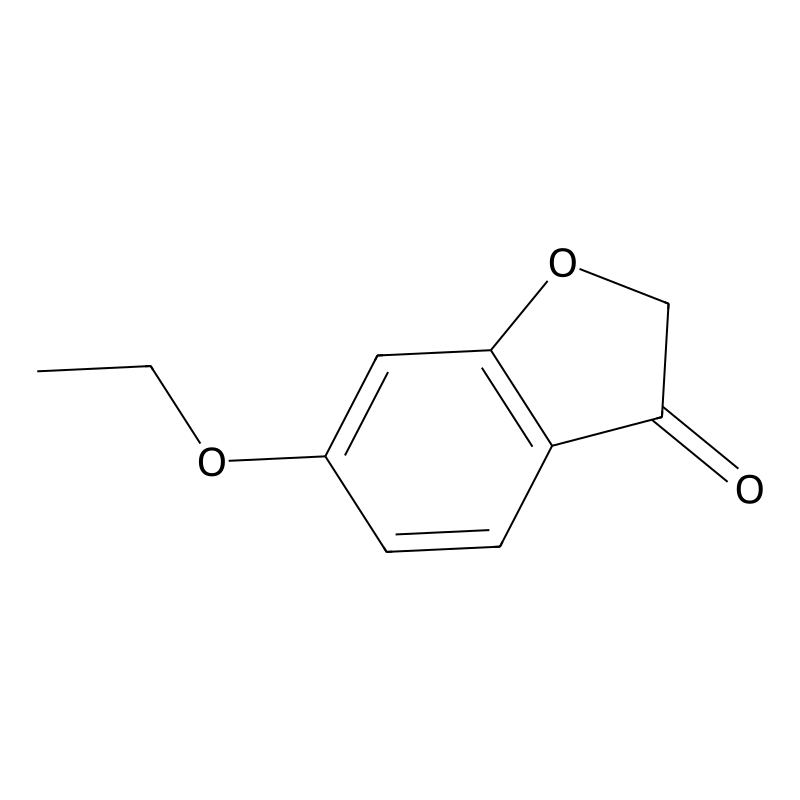

6-ethoxybenzofuran-3(2H)-one

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Ethoxybenzofuran-3(2H)-one is a chemical compound that belongs to the class of benzofuran derivatives. Its structure consists of a benzofuran ring substituted with an ethoxy group at the 6-position and a carbonyl group at the 3-position, which characterizes it as a ketone. This compound is recognized for its potential biological activities and serves as a precursor for various synthetic pathways in organic chemistry.

- Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

- Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.

- Substitution: It can undergo substitution reactions, where functional groups on the benzofuran ring or the ethoxy group are replaced by other substituents.

These reactions highlight its versatility in synthetic organic chemistry, making it a valuable intermediate for further modifications.

Research indicates that 6-ethoxybenzofuran-3(2H)-one exhibits notable biological activities. It has been studied for its potential anti-tumor properties, which may be attributed to its ability to inhibit key enzymes and signaling pathways involved in cell proliferation and survival. Additionally, it has shown antibacterial activity, likely due to its interaction with bacterial cell membranes or enzymes, disrupting essential cellular processes .

The synthesis of 6-ethoxybenzofuran-3(2H)-one typically involves several methods:

- Condensation Reactions: A common method involves the condensation of 6-hydroxybenzofuran with ethyl chloroacetate under basic conditions, often using sodium hydroxide as a catalyst. This method allows for the introduction of the ethoxy group.

- One-Pot Reactions: Recent advancements have introduced one-pot pseudo three-component reactions that utilize benzofuran derivatives and alcohols in the presence of catalysts such as heteropolyacids, yielding various alkoxy-substituted products efficiently .

- Microwave-Assisted Synthesis: This technique enhances reaction rates and yields by applying microwave irradiation during synthesis, providing an efficient route to obtain high-purity products .

6-Ethoxybenzofuran-3(2H)-one has several applications:

- Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in oncology and infectious disease treatment.

- Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules, including other bioactive compounds.

- Material Science: Due to its unique structure, it may find applications in developing new materials with specific optical or electronic properties.

Studies have investigated the interactions of 6-ethoxybenzofuran-3(2H)-one with various biological targets. For example, its mechanism of action in inhibiting tumor growth may involve binding to specific enzymes or receptors that regulate cell cycle progression and apoptosis. Additionally, docking studies have provided insights into its binding affinities and modes of interaction with target proteins .

Several compounds share structural features with 6-ethoxybenzofuran-3(2H)-one. Here are some similar compounds along with their unique characteristics:

The uniqueness of 6-ethoxybenzofuran-3(2H)-one lies in its specific substitution pattern that influences its reactivity and biological activity, distinguishing it from other benzofuran derivatives.